molecular formula C15H16FNO2S2 B5235118 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B5235118
M. Wt: 325.4 g/mol
InChI Key: YHZKTFAVCZKVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as FMPTS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in biochemical research. FMPTS is a derivative of benzenesulfonamide, which is a widely used scaffold in drug discovery and design due to its pharmacological properties.

Mechanism of Action

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide works by binding to the active site of protein tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. This binding results in a conformational change in the enzyme, which can be detected by fluorescence spectroscopy. The degree of fluorescence is proportional to the activity of the enzyme, allowing researchers to measure the activity of protein tyrosine kinases in real-time.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to cells and has no significant effect on cell viability or proliferation. It does not interfere with other cellular processes and has no known physiological effects.

Advantages and Limitations for Lab Experiments

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a highly sensitive and selective probe for protein tyrosine kinases, making it a valuable tool in biochemical research. It is easy to use and can be used in real-time assays. However, this compound has some limitations, including its high cost and the need for specialized equipment for fluorescence spectroscopy.

Future Directions

There are several future directions for the use of 4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in biochemical research. One potential application is the development of new drugs that target protein tyrosine kinases. This compound could be used to screen potential drug candidates for their ability to inhibit protein tyrosine kinase activity. Another potential application is the study of protein-protein interactions. This compound could be used to study the interaction between protein tyrosine kinases and their substrates, as well as other protein-protein interactions. Finally, this compound could be used to study the role of protein tyrosine kinases in disease, such as cancer. By understanding the role of protein tyrosine kinases in disease, new treatments could be developed that target these enzymes.

Synthesis Methods

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide can be synthesized using a two-step process involving the reaction of 4-fluoroaniline with 4-methylphenylthioacetic acid, followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used as a fluorescent probe for the detection of protein tyrosine kinase activity. It has also been used to study the interaction between protein tyrosine kinases and their substrates. This compound has been shown to be a highly sensitive and selective probe for protein tyrosine kinases, making it a valuable tool in biochemical research.

properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZKTFAVCZKVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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